4-Ethylsulfonylbenzonitrile
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Overview
Description
4-Ethylsulfonylbenzonitrile, also known as ESB, is a chemical compound that has gained significant interest in various fields of research and industry due to its unique properties and potential applications. It has a molecular formula of C9H9NO2S and a molecular weight of 195.24 g/mol .
Synthesis Analysis
A straightforward synthesis of benzonitriles is achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a sulfonyl (SO2) functional group attached to two carbon substituents .Chemical Reactions Analysis
The synthesis of benzonitriles involves amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H9NO2S and a molecular weight of 195.24 g/mol .Scientific Research Applications
Application in Drug Metabolism and Biocatalysis
4-Ethylsulfonylbenzonitrile has been explored in the context of drug metabolism, particularly for its role in the preparation of mammalian metabolites of certain drugs. Zmijewski et al. (2006) utilized a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator for structural characterization. This demonstrates the potential of this compound derivatives in aiding the study of drug metabolism and biocatalysis processes (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Role in CO2 Gas Sensing
Daud, Wahid, and Khairul (2019) researched the use of ethynylated-thiourea derivatives of 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea as sensing layers for detecting carbon dioxide (CO2) gas. Their work highlights the potential of this compound related compounds in environmental monitoring, particularly in the development of resistive-type CO2 gas sensors (Daud, Wahid, & Khairul, 2019).
Potential in Synthesis of New Compounds
Karaman et al. (2016) synthesized new sulfonyl hydrazone compounds, incorporating structures like ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one. This indicates the usefulness of this compound derivatives in the synthesis of new compounds with potential applications in medicinal chemistry (Karaman, Oruç-Emre, Sıcak, Çatıkkaş, Karaküçük-Iyidoğan, & Öztürk, 2016).
Involvement in Chemical Reactions
The compound's derivatives have been involved in various chemical reactions. For instance, Sun et al. (2014) discussed the modulation of the electrochemical reduction of carbon dioxide using ionic liquids, where derivatives of this compound played a role in promoting the formation of specific reaction products (Sun, Ramesha, Kamat, & Brennecke, 2014).
Application in Synthesis Processes
Electrocatalytic Applications
Ghilane, Martin, Randriamahazaka, and Lacroix (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media, where derivatives of this compound were utilized. This research underscores its potential applications in electrocatalysis and surface chemistry (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).
Future Directions
Properties
IUPAC Name |
4-ethylsulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEMDQAWPNGQLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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